molecular formula C14H17N5O3 B2776881 2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-93-4

2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2776881
CAS RN: 878735-93-4
M. Wt: 303.322
InChI Key: VWZSLBCCKFIIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as TOPIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative and has been found to possess unique biochemical and physiological properties that make it an interesting candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of mesoionic purinone analogs, including compounds similar to "2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione", has been explored for their unique chemical properties and potential applications. For instance, Coburn and Taylor (1982) described the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, highlighting their tautomeric forms and reactivity in hydrolytic ring-opening reactions, which could be foundational for developing novel chemical entities (Coburn & Taylor, 1982).

Biological Activity

Various studies have focused on the biological activities of purinone derivatives and related compounds. Nilov et al. (1995) investigated the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showcasing their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995). Another study by Ram et al. (2002) outlined the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their hepatoprotective activity, demonstrating the therapeutic potential of these compounds (Ram et al., 2002).

Pharmacological Applications

The central activity of imidazo[2,1‐f]purine‐2,4‐dione derivatives was examined for their potential as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptors antagonists, providing insights into their applications in treating affective disorders (Partyka et al., 2014).

Advanced Synthetic Applications

Research on carbon tetrabromide mediated oxidative C-N bond formation emphasizes the development of complex imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, showcasing advanced synthetic techniques for constructing heterocyclic compounds with potential application in drug discovery (Huo et al., 2016).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-7(20)6-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(22)17(5)12(10)21/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZSLBCCKFIIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)C)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6485016

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.